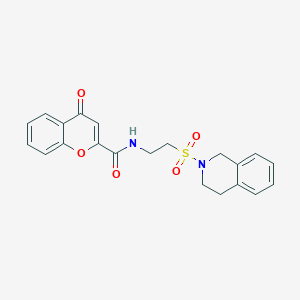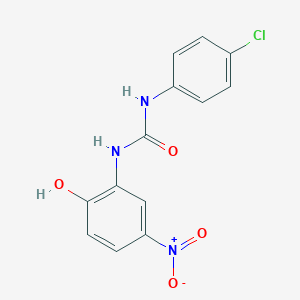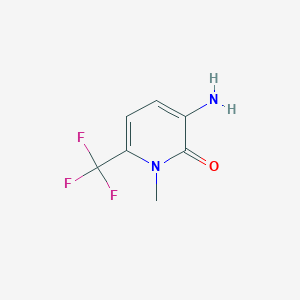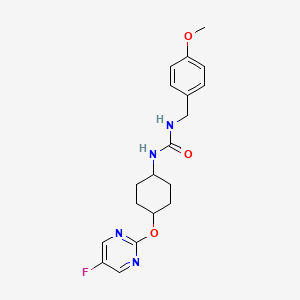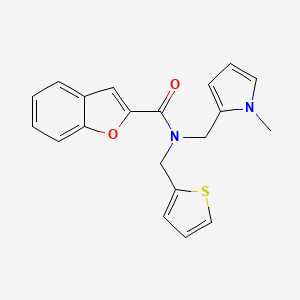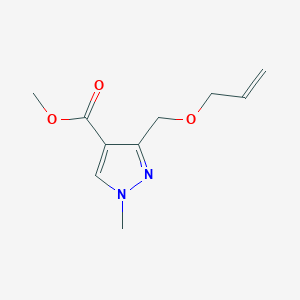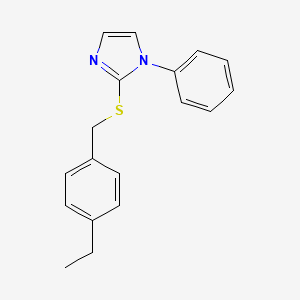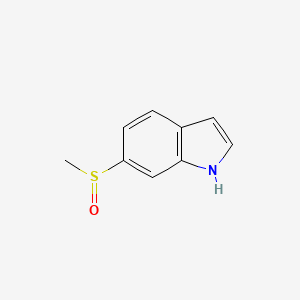
6-methanesulfinyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methanesulfinyl-1H-indole, also known as 6-(methylsulfinyl)-1H-indole, is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 6-methanesulfinyl-1H-indole is 1S/C9H9NOS/c1-12(11)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-methanesulfinyl-1H-indole is a powder that is stored at room temperature . Its predicted boiling point is 427.9±18.0 °C, and its predicted density is 1.37±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Processes : 6-methanesulfinyl-1H-indole and its derivatives play a crucial role in various synthesis processes. For example, they are used in the preparation of bis(indolyl)methanes, which are synthesized from indoles and carbonyl compounds using different catalysts, like trityl chloride and aminosulfonic acid. These methods offer advantages such as high yields and solvent-free conditions, which align with green chemistry principles (Khalafi‐Nezhad et al., 2008), (Li et al., 2006).
Chemosensors for Transition Metal Cations : Arylfuryl-bis(indolyl)methane derivatives, which can be synthesized from indoles, have been studied as chemosensors for metal cations. These compounds show selective recognition for Hg2+ in aqueous solutions and can be used for dual chromo- and fluorogenic ratiometric sensing of mercury ions (Batista et al., 2014).
Anion Sensing : Some indole derivatives exhibit selective recognition and sensing ability towards specific anions like fluoride and bisulfate. This capability is significant for environmental monitoring and analytical chemistry applications (Bayindir & Saracoglu, 2016).
Photophysical and Electrochemical Studies
Photophysical Properties : The study of 3,3′-bisindolyl(aryl)methanes synthesized from indole derivatives has provided insights into the role of aryl substituents on the photophysical properties of these compounds. These studies are crucial for understanding the applications of indole derivatives in optoelectronic devices and sensors (Neshat, 2016).
Electrochemical Behavior : The electrochemical properties of various sulfonylhydrazone derivatives, including those of indole-3-carboxaldehyde methanesulfonylhydrazone, have been characterized. These studies are important for developing new materials for electrochemical sensors and devices (Gündüzalp et al., 2014).
Biochemical and Medicinal Applications
Protein Analysis : Indole derivatives have been used in the analysis of amino acids in proteins. For instance, 3-(2-aminoethyl)indole has been used as a catalyst in protein hydrolysis, aiding in the determination of amino acid composition in proteins (Simpson et al., 1976).
Live Cell Imaging : Indole-based chemosensors have been developed for imaging specific ions in live cells. For example, tris(N-methylindolyl)methane-based chemosensors have been used for imaging Hg2+ in cervix cancer cells, demonstrating their potential in biomedical research and diagnostics (Kaur et al., 2011).
Safety And Hazards
The safety information for 6-methanesulfinyl-1H-indole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Zukünftige Richtungen
Indoles, including 6-methanesulfinyl-1H-indole, have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions for 6-methanesulfinyl-1H-indole could include further exploration of its potential applications in these areas.
Eigenschaften
IUPAC Name |
6-methylsulfinyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-12(11)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANCCBGBJWLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methanesulfinyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
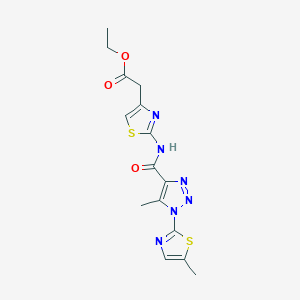
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2488930.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
